molecular formula C4H3BrN2O2S B13672871 Methyl 5-bromo-1,3,4-thiadiazole-2-carboxylate

Methyl 5-bromo-1,3,4-thiadiazole-2-carboxylate

Cat. No.: B13672871
M. Wt: 223.05 g/mol
InChI Key: UCSCNZJWVORHNK-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-1,3,4-thiadiazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The conditions typically involve controlled temperatures and solvents like ethanol or methanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole derivatives, such as:

Uniqueness

Methyl 5-bromo-1,3,4-thiadiazole-2-carboxylate is unique due to its specific substitution pattern and the presence of both bromine and ester functional groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications .

Biological Activity

Methyl 5-bromo-1,3,4-thiadiazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods involving the reaction of thiadiazole derivatives with brominating agents and carboxylic acids. The presence of the bromine atom in its structure enhances its reactivity and biological activity, making it a valuable intermediate in drug development.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating significant antiproliferative effects. For instance:

  • IC50 Values : In studies involving LoVo and MCF-7 cancer cell lines, this compound exhibited IC50 values indicative of potent anti-proliferative activity. Specifically, one derivative showed an IC50 of 2.44 µM against LoVo cells after 48 hours of treatment .

The compound's mechanism of action appears to involve cell cycle arrest and apoptosis induction. It has been shown to induce G0/G1 phase accumulation while reducing S-phase populations in treated cells .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties . Research indicates that it may interact with bacterial enzymes or receptors, leading to inhibition of microbial growth. The compound's halogenated structure plays a critical role in enhancing its antimicrobial efficacy against resistant strains .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and microbial metabolism.
  • Apoptosis Induction : It promotes apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential .
  • Cell Cycle Modulation : The compound causes cell cycle arrest at various phases, particularly G2/M phase arrest in cancer cells .

Case Studies and Research Findings

Several case studies have documented the effectiveness of this compound in preclinical models:

  • Study on Anticancer Activity :
    • A study demonstrated that a derivative of this compound significantly reduced cell viability in both LoVo and MCF-7 cells with minimal toxicity to normal cells .
    • The study also indicated that the compound could inhibit CDK9 kinase activity and STAT3 transcriptional activity through molecular docking studies.
  • Antimicrobial Evaluation :
    • Another investigation reported the compound's efficacy against various microbial strains, showing promise as a potential antimicrobial agent against drug-resistant pathogens .

Comparative Analysis with Similar Compounds

Compound NameIC50 (µM)Activity Type
This compound2.44Anticancer
5-Amino-1,3,4-thiadiazole-2-thiolVariesAntimicrobial
Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylateVariesAnticancer

This table summarizes the activity levels of this compound compared to other thiadiazole derivatives.

Properties

IUPAC Name

methyl 5-bromo-1,3,4-thiadiazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2O2S/c1-9-3(8)2-6-7-4(5)10-2/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCSCNZJWVORHNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN=C(S1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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